C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride

Description

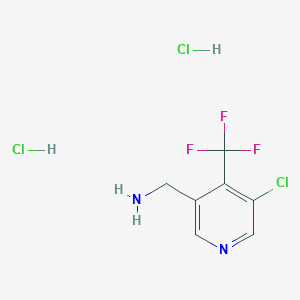

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride is a halogenated pyridine derivative with a methylamine group and a trifluoromethyl substituent. Its molecular formula is C₈H₇ClF₃N₂·2HCl, and it exists as a dihydrochloride salt, enhancing its aqueous solubility compared to the free base form. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in improving metabolic stability and membrane permeability, while the chloro substituent may influence electronic properties and binding affinity. Synthetic routes typically involve nucleophilic substitution or catalytic amination of pre-functionalized pyridine intermediates.

Properties

Molecular Formula |

C7H8Cl3F3N2 |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.2ClH/c8-5-3-13-2-4(1-12)6(5)7(9,10)11;;/h2-3H,1,12H2;2*1H |

InChI Key |

JFMUGMZGGFCSPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-4-trifluoromethyl-pyridine.

Reaction with Methylamine: The pyridine derivative is then reacted with methylamine under controlled conditions to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Water Solubility (mg/mL) | Organic Solvent Solubility* | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | 285.52 | 5-Cl, 4-CF₃, CH₂NH₂·2HCl | 12.5 ± 0.8 | Low (DMF: <1) | 198–201 |

| Compound A | 285.52 | 4-Cl, 5-CF₃, CH₂NH₂·HCl | 8.3 ± 0.5 | Moderate (Pyridine: 5.2) | 185–189 |

| Compound B | 328.46 | 5-Br, 4-CF₃, CH₂CH₂NH₂·2HCl | 9.1 ± 0.6 | Low (Benzonitrile: 2.1) | 205–208 |

| Compound C | 223.10 | 5-Cl, 4-CH₃, CH₂NH₂·2HCl | 18.9 ± 1.2 | High (DMF: 15.4) | 172–175 |

*Data for organic solvents derived from methylamine solubility trends in solvents like pyridine and benzonitrile.

Key Observations:

- Solubility: The trifluoromethyl group in the target compound reduces water solubility compared to Compound C (methyl analog), likely due to increased hydrophobicity. However, the dihydrochloride salt improves aqueous solubility over non-salt forms.

- Thermal Stability : The target compound’s higher melting point (198–201°C) vs. Compound A (185–189°C) suggests enhanced crystalline stability from the 5-Cl/4-CF₃ substitution pattern.

- Organic Solvent Compatibility : Methylamine derivatives generally show higher solubility in polar aprotic solvents (e.g., pyridine, benzonitrile), but the target compound’s dihydrochloride form limits organic solubility due to ionic character.

Biological Activity

C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on a variety of research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : CHClFN·2HCl

- Molecular Weight : 233.02 g/mol

- CAS Number : 1095824-77-3

This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which significantly influence its biological activity.

Research indicates that this compound acts primarily as an inhibitor of sodium channels, particularly Na1.8 channels. This inhibition is relevant for its potential use in treating pain and inflammatory conditions .

Inhibition of Na1.8 Channels

The compound's ability to inhibit Na1.8 channels suggests it may be effective in managing neuropathic pain. Studies have shown that compounds targeting these channels can reduce pain signaling pathways, providing a therapeutic avenue for chronic pain management .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Pain Management

In a preclinical study, this compound was evaluated for its analgesic properties in a neuropathic pain model. The results indicated a dose-dependent reduction in pain response, correlating with the inhibition of Na1.8 channels. This suggests potential for development into a novel analgesic therapy.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against various pathogens. The results showed that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an EC50 value indicating effective inhibition at low concentrations. This positions the compound as a candidate for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.